1-Bromocycloocta-1,5-diene
Overview
Description
1-Bromocycloocta-1,5-diene is an organic compound with the molecular formula C8H11Br It is a derivative of 1,5-cyclooctadiene, where one of the hydrogen atoms is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromocycloocta-1,5-diene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions. The process involves the following steps :
- A mixture of 1,5-cyclooctadiene, N-bromosuccinimide, and benzoyl peroxide is prepared in carbon tetrachloride.
- The mixture is heated to reflux, initiating the bromination reaction.
- Additional portions of N-bromosuccinimide are added at intervals to ensure complete bromination.
- The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
- The product is purified by fractional distillation.
Industrial Production Methods
Industrial production of 1,5-cyclooctadiene, 1-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous addition of reagents to maintain optimal reaction conditions. The product is then purified using industrial distillation techniques to obtain high purity 1,5-cyclooctadiene, 1-bromo-.
Chemical Reactions Analysis
Types of Reactions
1-Bromocycloocta-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with reagents like hydrogen, halogens, and hydrohalic acids.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in suitable solvents.
Major Products Formed
Substitution Products: 1,5-Cyclooctadiene derivatives with various functional groups replacing the bromine atom.
Addition Products: Saturated or partially saturated cyclooctane derivatives.
Oxidation Products: Epoxides or diols depending on the oxidizing agent used.
Scientific Research Applications
1-Bromocycloocta-1,5-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5-cyclooctadiene, 1-bromo- involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the double bonds in the cyclooctadiene ring. The bromine atom can act as a leaving group in substitution reactions, while the double bonds can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,5-Cyclooctadiene: The parent compound without the bromine atom.
1,5-Cyclooctadiene, 1-chloro-: Similar structure with a chlorine atom instead of bromine.
1,5-Cyclooctadiene, 1-iodo-: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-Bromocycloocta-1,5-diene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a balanced choice for various synthetic applications.
Properties
IUPAC Name |
1-bromocycloocta-1,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINPZWCMNJNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(CCC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849956 | |
Record name | 1-Bromocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57559-44-1 | |
Record name | 1-Bromocycloocta-1,5-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 1-bromocycloocta-1,5-diene upon exposure to light?
A1: Unlike its fluoro-substituted counterpart, this compound does not undergo photocyclization to form the tricyclic product. Instead, the research indicates that it undergoes fission of the carbon-bromine bond []. This suggests that the presence of the bromine atom significantly alters the photochemical reactivity compared to 1-fluorocycloocta-1,5-diene. Further research is needed to fully understand the photodecomposition products and mechanism involved.
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